molecular formula C22H19N5O4S B12128319 methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12128319
M. Wt: 449.5 g/mol
InChI Key: ZVECVUSCOHMNJV-UHFFFAOYSA-N
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Description

The compound methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate belongs to a class of 1,2,4-triazole derivatives, which are widely studied for their diverse bioactivities, including anti-inflammatory, antimicrobial, and pesticidal properties . Structurally, it features a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4 and a pyridin-2-yl group at position 3. The triazole ring is connected via a sulfanyl-acetyl linker to a methyl benzoate moiety.

Synthesis of such compounds typically involves the formation of a 4-amino-5-(heteroaryl)-4H-1,2,4-triazole-3-thione intermediate, followed by nucleophilic substitution with chloroacetamides under alkaline conditions .

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

methyl 4-[[2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H19N5O4S/c1-30-21(29)15-7-9-16(10-8-15)24-19(28)14-32-22-26-25-20(18-6-2-3-11-23-18)27(22)13-17-5-4-12-31-17/h2-12H,13-14H2,1H3,(H,24,28)

InChI Key

ZVECVUSCOHMNJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the furan and pyridine groups. The final steps involve the formation of the benzoate ester and the sulfanylacetyl linkage. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name / Substituents (Triazole Positions 4 & 5) Key Structural Features Bioactivity (Reported) Synthesis Yield/Purity References
Target Compound : 4-(Furan-2-ylmethyl), 5-(Pyridin-2-yl) Furan (electron-rich), Pyridine (basic N) Anti-exudative activity (10 mg/kg; comparable to diclofenac sodium) Not explicitly reported
Methyl 4-[({[4-Ethyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate Ethyl (hydrophobic), Pyridin-4-yl (planar) No bioactivity data; structural analog Not reported
Methyl 2-[[2-[(4-Amino-5-(Pyridin-3-yl)-1,2,4-Triazol-3-yl)Sulfanyl]Acetyl]Amino]Benzoate Amino (polar), Pyridin-3-yl (H-bond donor/acceptor) Anticancer screening (in vitro) 58% yield
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides Furan-2-yl (aromatic), Amino group Anti-exudative activity (10 mg/kg; 70–80% efficacy vs. control) 67% yield, 98% purity

Key Observations:

Substituent Effects on Bioactivity: The target compound’s furan-2-ylmethyl group enhances aromatic stacking interactions, while the pyridin-2-yl moiety contributes to basicity and solubility. These features likely explain its anti-exudative efficacy, which matches diclofenac sodium at 10 mg/kg . The amino group in ’s compound increases hydrophilicity, favoring interactions with polar biological targets (e.g., enzymes) .

Synthetic Efficiency :

  • Yields for triazole derivatives range from 58% to 67%, with purity often exceeding 98% when using RP-HPLC purification . The absence of data for the target compound suggests further optimization may be required.

Functional Group Influence on Applications: Furan-containing analogs () exhibit notable anti-exudative activity, likely due to synergistic effects between the heteroaromatic rings and the sulfanyl-acetyl linker . Pyridine positional isomers (pyridin-2-yl vs. pyridin-3-yl/4-yl) alter electronic properties and steric hindrance, impacting receptor affinity .

Biological Activity

Methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₄H₁₂N₄O₃S
Molecular Weight 316.34 g/mol
IUPAC Name 2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
PubChem CID 937517
Appearance Powder

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. The compound's structure suggests it may possess similar activities:

  • Antibacterial Activity : Compounds containing the triazole moiety have demonstrated effectiveness against various bacteria, including resistant strains. For instance, triazole hybrids have shown minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Activity : The presence of the triazole ring is often linked to antifungal properties. Studies on related compounds have reported significant antifungal activity comparable to standard treatments like fluconazole .

Anticancer Activity

The anticancer potential of this compound may also be significant:

  • Mechanism of Action : Research on similar triazole derivatives indicates that they can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins and modulation of cell cycle regulators .
  • Case Studies : A study involving triazole derivatives showed promising results in inhibiting cell proliferation in multiple cancer cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its structural features:

  • Inhibition of Inflammatory Mediators : Triazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines .
  • Research Findings : In vitro studies suggest that related compounds can significantly decrease inflammation markers in cellular models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Functional Groups : The presence of electron-withdrawing groups on the triazole ring enhances antibacterial activity. Additionally, modifications on the furan and pyridine rings can significantly affect potency and selectivity against specific pathogens or cancer types .
  • Hybridization Effects : Combining different pharmacophores has been shown to yield compounds with improved efficacy compared to their individual components .

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